1-[5-(2-Fluorophenyl)thiophen-2-yl]-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine;hydrochloride
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a thiophenyl group, a fluorophenyl group, a methylated oxazole group, and a methanamine group. These groups could potentially confer a variety of chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (in the thiophenyl and fluorophenyl groups) and a heterocyclic ring (in the oxazole group) could contribute to its stability .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the fluorine in the fluorophenyl group could potentially be replaced via nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Pharmacological Applications
- Neurokinin-1 Receptor Antagonism : A study on a related compound highlights its effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression, demonstrating potential applications in the treatment of these conditions (Harrison et al., 2001).
Chemical Synthesis and Structural Studies
- Synthesis of Boronates with Antiosteoclast Activity : Another study involves the synthesis of a new family of boronates showing moderate to high antiosteoclast and osteoblast activity, indicating potential applications in bone health and diseases (Reddy et al., 2012).
Biological Activity and Antidepressant Properties
- Antidepressant-like Activity : Research on novel aryloxyethyl derivatives of methanamine as serotonin 5-HT1A receptor-biased agonists demonstrates robust antidepressant-like activity, suggesting potential therapeutic applications (Sniecikowska et al., 2019).
Chiral Discrimination and Pharmacological Profiles
- Chiral Discrimination : A study on the separation of enantiomers of a related compound using an amylose carbamate stationary phase highlights the importance of chiral discrimination in pharmacology and drug development (Bereznitski et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[5-(2-fluorophenyl)thiophen-2-yl]-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2OS.ClH/c1-11-8-12(19-20-11)9-18-10-13-6-7-16(21-13)14-4-2-3-5-15(14)17;/h2-8,18H,9-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXANTSNRQFXJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNCC2=CC=C(S2)C3=CC=CC=C3F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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